molecular formula C12H9BrO4 B043489 7-Acetoxy-4-bromomethylcoumarin CAS No. 2747-04-8

7-Acetoxy-4-bromomethylcoumarin

Cat. No.: B043489
CAS No.: 2747-04-8
M. Wt: 297.1 g/mol
InChI Key: YDJFMNSSDOXBSR-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Bromomethyl-7-acetoxycoumarin primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can also participate in esterification reactions owing to the acetoxy group .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-Bromomethyl-7-acetoxycoumarin is unique due to its combination of a bromomethyl group and an acetoxy group, which imparts distinct reactivity and fluorescent properties. This makes it particularly valuable for applications requiring specific labeling and detection capabilities .

Properties

IUPAC Name

[4-(bromomethyl)-2-oxochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO4/c1-7(14)16-9-2-3-10-8(6-13)4-12(15)17-11(10)5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJFMNSSDOXBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181894
Record name 4-Bromomethyl-7-acetoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2747-04-8
Record name 4-Bromomethyl-7-acetoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromomethyl-7-acetoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Acetoxy-4-(bromomethyl)coumarin
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Record name 7-Acetoxy-4-bromomethylcoumarin
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Synthesis routes and methods

Procedure details

A quaternary ammonium salt of dimethylaminopropylmethacrylamide (DMAPMA) and 4-(bromomethyl)-7-acetoxycoumarin was synthesized in the following manner. One gram of 4-(bromomethyl)-7-acetoxycoumarin (available from TCI America; Portland, Oreg.), (3.36 mmol) was charged to a 100 mL round bottom flask equipped with a magnetic stir bar and a reflux condenser. Enough acetone (reagent grade or better) to dissolve the material at reflux was added (about 40 mL). N,N-Dimethylaminopropylmethacrylamide (DMAPMA, available from Rohm Tech. Inc.; Malden, Mass.), 1.43 g (2.5 equivalents) was dissolved in about 10 mL of acetone. 4-Methoxyphenol (available from Aldrich; Milwaukee, Wis.), 20 mg, was added to the DMAPMA/acetone solution, and this solution was added dropwise to the 4-(bromomethyl)-7-acetoxycoumarin using an addition funnel over the course of about 10 minutes. The reaction mixture was maintained at reflux for 2 hours, after which time the solution was allowed to cool to room temperature. Left to stand overnight, the product crystallized from the reaction mixture to form a fine white powder that was easily collected by filtration (1.53 g), and characterized by NMR.
Quantity
3.36 mmol
Type
reactant
Reaction Step One
Name
N,N-Dimethylaminopropylmethacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
DMAPMA acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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